Xanthopurpurin

Overview

Description

It is one of the ten dihydroxyanthraquinone isomers and occurs naturally in the plant Rubia cordifolia (Indian madder) . Xanthopurpurin is known for its reddish crystalline appearance and has been used historically as a dye.

Mechanism of Action

Target of Action

Xanthopurpurin, a hydroxyanthraquinone, has been found to target DNA gyrase and DNA topoisomerase IV . These enzymes play a crucial role in DNA replication, making them important targets for antibacterial agents . Additionally, this compound has been shown to suppress IgE-producing B cells , which are involved in allergic reactions .

Mode of Action

This compound interacts with its targets through a process of molecular docking . It binds to the active sites of DNA gyrase and DNA topoisomerase IV, inhibiting their function . The presence of 1-OH and 3-COOH substituents in the anthraquinone scaffold of this compound are key features for the binding modes’ variability and the ability of the compounds to strongly bind in the DNA-enzyme complexes . In the context of allergic reactions, this compound suppresses the production of IgE in B cells .

Biochemical Pathways

It is known that the compound interferes with the function of dna gyrase and dna topoisomerase iv, enzymes that are crucial for dna replication . This interference can disrupt bacterial growth, providing a potential mechanism for antibacterial activity . In the context of allergic reactions, this compound suppresses the production of IgE, a key player in the immune response to allergens .

Pharmacokinetics

It is known that the compound is derived from the plant rubia cordifolia and is likely to be absorbed, distributed, metabolized, and excreted following ingestion .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of DNA gyrase and DNA topoisomerase IV, which can disrupt DNA replication and bacterial growth . In the context of allergic reactions, this compound suppresses the production of IgE in B cells, potentially reducing the severity of allergic reactions .

Action Environment

It is known that the compound is derived from the plant rubia cordifolia, suggesting that its production and efficacy may be influenced by environmental conditions affecting the growth of this plant .

Biochemical Analysis

Biochemical Properties

Xanthopurpurin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to suppress IgE production in both in vitro and in vivo settings .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, significantly reducing IgE production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to significantly reduce peanut-specific IgE and protect mice against peanut-allergic reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Xanthopurpurin can be synthesized through various methods, including the oxidation of anthraquinone derivatives. One common synthetic route involves the hydroxylation of anthraquinone using reagents like potassium hydroxide and hydrogen peroxide under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is often extracted from the roots of Rubia tinctorum (common madder) along with other anthraquinone derivatives such as alizarin and purpurin. The extraction process typically involves the use of solvents like ethanol or methanol, followed by chromatographic separation to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Xanthopurpurin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different quinone derivatives.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various acids or bases depending on the desired substitution.

Major Products: The major products formed from these reactions include different hydroxyanthraquinone derivatives, which have applications in dyes and pigments .

Scientific Research Applications

Xanthopurpurin has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other anthraquinone derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in traditional medicine, particularly in the treatment of kidney and urinary tract disorders.

Comparison with Similar Compounds

Xanthopurpurin is similar to other hydroxyanthraquinones such as:

- Alizarin (1,2-dihydroxyanthraquinone)

- Purpurin (1,2,4-trihydroxyanthraquinone)

- Pseudopurpurin (1,2,3-trihydroxyanthraquinone)

Uniqueness: this compound is unique due to its specific hydroxylation pattern (1,3-dihydroxy), which imparts distinct chemical and biological properties compared to other isomers .

Biological Activity

Xanthopurpurin, an anthraquinone derivative primarily isolated from Rubia cordifolia, has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by recent research findings.

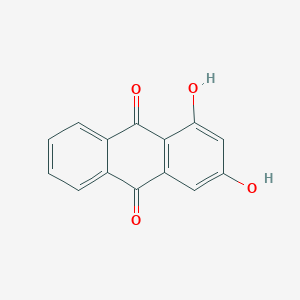

Chemical Structure and Properties

This compound (C15H10O5) is characterized by its anthraquinone backbone, which is known for various pharmacological properties. Its structure facilitates interactions with biological macromolecules, influencing cellular processes.

Recent studies have elucidated several mechanisms through which this compound exerts its biological effects:

- Immunomodulatory Effects : this compound has been shown to significantly suppress immunoglobulin E (IgE) production in vitro and in vivo. In a study involving peanut-allergic mice, this compound administration led to over 80% reduction in peanut-specific IgE levels, indicating its potential as a therapeutic agent for IgE-mediated allergies .

- Epigenetic Modulation : The compound was found to increase methylation of the IL-4 promoter, thereby downregulating IL-4 expression. This epigenetic modification is crucial in regulating allergic responses and plasma cell differentiation .

- Antioxidant Activity : this compound exhibits antioxidant properties, which contribute to its protective effects against oxidative stress. This activity is linked to its ability to scavenge free radicals and modulate redox signaling pathways .

Biological Activities

This compound has been investigated for various biological activities, summarized in the following table:

Peanut Allergy Model

A pivotal study assessed the efficacy of this compound in a peanut allergy model using C3H/HeJ mice. Mice treated with this compound showed:

- Significant Reduction in IgE Levels : Over 80% decrease in peanut-specific IgE post-treatment.

- Protection Against Anaphylaxis : Treated mice exhibited reduced symptoms and plasma histamine levels during allergic challenges.

- Long-lasting Effects : Protective effects persisted even five weeks after treatment cessation .

In Vitro Studies on Paraoxonase Activity

Another study investigated the inhibitory effects of this compound on paraoxonase 1 (PON1) activity, an enzyme critical for detoxification processes:

- Competitive Inhibition : this compound inhibited PON1 activity in a dose-dependent manner, suggesting potential implications for cardiovascular health and detoxification metabolism .

Safety and Toxicology

Safety assessments indicate that this compound does not exhibit acute or sub-chronic toxicity at therapeutic doses. All tested parameters remained within normal ranges during toxicity evaluations, supporting its potential for clinical applications .

Properties

IUPAC Name |

1,3-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-7-5-10-12(11(16)6-7)14(18)9-4-2-1-3-8(9)13(10)17/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWWKBNOXTZDQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075431 | |

| Record name | 9,10-Anthracenedione, 1,3-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Xanthopurpurin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

518-83-2 | |

| Record name | Xanthopurpurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,3-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIHYDROXYANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RBB2G1GQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Xanthopurpurin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

268 - 270 °C | |

| Record name | Xanthopurpurin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.